3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid

Description

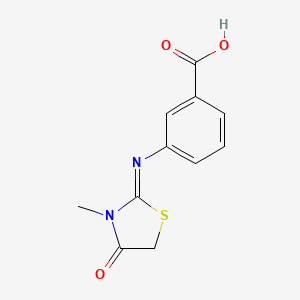

3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid is a heterocyclic compound featuring a thiazolidinone core fused with a benzoic acid moiety via an imino linkage. The thiazolidinone ring (a five-membered ring containing nitrogen and sulfur) is substituted with a methyl group at position 3 and a keto group at position 2. This structural motif is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties, as observed in related compounds .

The benzoic acid component enhances solubility in polar solvents and may contribute to interactions with biological targets, such as proteins or enzymes. The compound’s synthesis typically involves cyclocondensation reactions between substituted benzaldehyde derivatives and thiourea or mercaptoacetic acid, followed by functionalization of the benzoic acid group .

Properties

IUPAC Name |

3-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-13-9(14)6-17-11(13)12-8-4-2-3-7(5-8)10(15)16/h2-5H,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPIAMVJQJJHOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CSC1=NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360991 | |

| Record name | 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204536 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

436811-29-9 | |

| Record name | 3-[(3-Methyl-4-oxo-2-thiazolidinylidene)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436811-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 3-Methyl-4-oxo-thiazolidin-2-one Intermediate

- Starting materials : Thiourea or thiosemicarbazide derivatives and α-halo acids (e.g., chloroacetic acid).

- Reaction conditions : Typically, refluxing in aqueous or alcoholic solvents under acidic or basic catalysis.

- Mechanism : Nucleophilic attack of the sulfur and nitrogen atoms on the α-halo acid leads to ring closure forming the thiazolidinone ring with a methyl substituent at position 3.

Condensation with 3-Aminobenzoic Acid

- Reagents : 3-aminobenzoic acid or 3-aminobenzaldehyde derivatives.

- Catalysts : Sodium acetate or other mild bases to facilitate imine formation.

- Solvents : Acetic acid or mixtures of acetic acid and dimethylformamide (DMF).

- Conditions : Reflux for 1–3 hours to promote condensation.

- Outcome : Formation of the Schiff base (imine) linkage between the thiazolidinone nitrogen and the amino group of the benzoic acid, yielding this compound.

Representative Experimental Procedure

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Thiourea + Chloroacetic acid, reflux in ethanol | Cyclization to 3-methyl-4-oxo-thiazolidin-2-one | ~70-80% yield, confirmed by NMR and IR |

| 2 | 3-methyl-4-oxo-thiazolidin-2-one + 3-aminobenzoic acid + sodium acetate, reflux in acetic acid | Condensation to form imine linkage | 65-75% yield, purified by recrystallization |

Research Findings and Optimization

- Reaction time and temperature : Optimal reflux times range from 1 to 3 hours; prolonged heating can lead to side reactions or decomposition.

- Catalyst effect : Sodium acetate acts as a mild base catalyst, improving imine formation efficiency without causing hydrolysis.

- Solvent choice : Acetic acid provides an acidic medium that stabilizes intermediates and promotes condensation; DMF mixtures improve solubility and yield.

- Purification : Recrystallization from acetic acid or acetic acid-DMF mixtures yields high-purity products suitable for further characterization.

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR) : Confirms the presence of the thiazolidinone ring and imine proton signals.

- Infrared Spectroscopy (IR) : Shows characteristic carbonyl (C=O) stretch near 1700 cm⁻¹ and imine (C=N) stretch around 1600 cm⁻¹.

- Mass Spectrometry (MS) : Confirms molecular weight consistent with C11H10N2O3S (250.28 g/mol).

- Melting point : Typically reported in the range consistent with literature values, indicating purity.

Summary Table of Preparation Parameters

| Parameter | Typical Value | Notes |

|---|---|---|

| Starting materials | Thiourea, chloroacetic acid, 3-aminobenzoic acid | Commercially available |

| Solvent | Ethanol (step 1), Acetic acid or AcOH-DMF (step 2) | Solubility and reaction medium |

| Catalyst | Sodium acetate | Mild base catalyst for condensation |

| Temperature | Reflux (~80-120 °C) | Ensures completion of cyclization and condensation |

| Reaction time | 1–3 hours | Optimized for yield and purity |

| Yield | 65–80% overall | Dependent on purification and reaction control |

| Purification | Recrystallization | From acetic acid or acetic acid-DMF |

Additional Notes from Patents and Literature

- Patents describe similar condensation reactions involving substituted thiazolidinones and aromatic amines or aldehydes under reflux conditions with base catalysis to yield biologically active derivatives.

- Industrial scale-up would require optimization of solvent recycling, reaction time, and purification steps to maximize yield and minimize impurities.

- Variations in substituents on the thiazolidinone ring or benzoic acid moiety can be introduced by modifying starting materials, allowing for a library of analogs for biological screening.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced thiazolidine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid moiety are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with altered oxidation states.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid exhibits notable antimicrobial properties. Various derivatives have been tested against a range of bacterial strains, showing significant Minimum Inhibitory Concentrations (MICs). For instance:

| Compound | MIC (mg/mL) | Target Strain |

|---|---|---|

| Compound A | 0.004–0.03 | Staphylococcus aureus |

| Compound B | 0.015 | Bacillus cereus |

| Compound C | 0.008 | Listeria monocytogenes |

These findings suggest that modifications to the thiazolidin structure can enhance antimicrobial efficacy .

Anti-inflammatory Properties

Studies have indicated that compounds containing the thiazolidin moiety can exhibit anti-inflammatory effects. The mechanism is believed to involve inhibition of pro-inflammatory cytokines, making these compounds potential candidates for treating inflammatory diseases .

Cancer Research

The compound's ability to interact with cellular pathways has led to investigations into its anti-cancer properties. Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines, potentially through apoptosis induction mechanisms .

Drug Development

Given its diverse biological activities, this compound is being explored as a lead compound for developing new pharmaceuticals targeting infections and inflammation .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazolidin derivatives against clinically relevant pathogens. The results indicated that specific modifications to the thiazolidin ring significantly increased activity against resistant strains of bacteria .

Case Study 2: Anti-cancer Activity

In vitro studies have shown that specific derivatives of this compound can induce cell cycle arrest in cancer cells, suggesting a potential role in cancer therapeutics . Further research is ongoing to elucidate the precise mechanisms involved.

Mechanism of Action

The mechanism by which 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

Core Modifications: The target compound’s thiazolidinone ring is simpler compared to analogs like SS4 or the sulfonamide derivative , which incorporate electron-donating (dimethylamino) or bulky (indolinone) groups. These substitutions influence electronic distribution, altering reactivity and binding affinity. The absence of halogens or nitro groups in the target compound may reduce cytotoxicity compared to chloro- or nitro-substituted analogs (e.g., ).

Biological Activity: Thiazolidinone-benzoic acid hybrids exhibit carbonic anhydrase inhibition, particularly when fused with sulfonamide or indole moieties . The target compound’s activity remains unexplored but could be inferred based on structural similarity. Chloro-substituted analogs (e.g., CAS 491582-40-2) show enhanced solubility in membrane phases due to hydrophobic interactions, as observed in benzoic acid extraction studies .

Synthetic Routes: The target compound’s synthesis likely parallels methods for SS4 and azetidinone derivatives , involving cyclocondensation of 3-aminobenzoic acid with thiazolidinone precursors. Recrystallization from ethanol is a common purification step.

Biological Activity

3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid is a thiazolidin derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound, with a molecular formula of and a molecular weight of 250.27 g/mol, exhibits various pharmacological properties that warrant detailed exploration.

The compound's chemical properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₃S |

| Molecular Weight | 250.27 g/mol |

| Boiling Point | 456.7 ± 47.0 °C (Predicted) |

| Density | 1.44 ± 0.1 g/cm³ (Predicted) |

| pKa | 4.00 ± 0.10 (Predicted) |

Anticancer Activity

Research indicates that thiazolidin derivatives, including the compound , exhibit significant anticancer properties. A study focused on thiazolidine-2,4-dione derivatives demonstrated their ability to induce apoptosis in cancer cell lines such as HeLa and MCF-7 through intrinsic and extrinsic signaling pathways .

In particular, This compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, the compound was evaluated alongside other thiazolidine derivatives and exhibited lower IC50 values compared to standard chemotherapeutics like irinotecan, indicating its potential as a more effective treatment option .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. A related study highlighted that thiazolidine derivatives possess moderate to good activity against both Gram-positive and Gram-negative bacteria . This suggests that This compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several studies have suggested that thiazolidine derivatives may act by:

- Inducing Apoptosis : Through modulation of cell signaling pathways.

- Inhibiting Cell Proliferation : By disrupting cellular processes essential for cancer cell survival.

- Antioxidant Properties : Some thiazolidines have been shown to enhance cellular antioxidant defenses, potentially protecting against oxidative stress-induced damage .

Study 1: Anticancer Efficacy

In a comparative study of thiazolidine derivatives, This compound was found to significantly reduce viability in MCF-7 breast cancer cells with an IC50 value lower than many established chemotherapeutics. The study concluded that this compound could be a promising candidate for further development in cancer therapy .

Study 2: Antimicrobial Potential

Another study assessed the antimicrobial efficacy of various thiazolidine compounds, including the one in focus. The results indicated that this compound exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid and its derivatives, and how are they characterized?

- Answer : The compound is typically synthesized via condensation reactions between thiazolidinone precursors and substituted benzoic acids. For example, derivatives of 4-oxo-thiazolidinones are prepared by refluxing with aldehydes (e.g., 4-benzyloxy-3-methoxybenzaldehyde) in ethanol under acidic conditions, followed by purification via recrystallization . Characterization involves 1H/13C NMR to confirm structural integrity, with chemical shifts for carbonyl groups (170–175 ppm) and aromatic protons (6.5–8.5 ppm) being critical markers. Elemental analysis (C, H, N) validates purity, with deviations >0.4% indicating impurities .

Q. How is crystallographic data for this compound analyzed, and which software tools are recommended?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving 3D molecular configurations. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals. Key parameters include R-factors (<5% for high quality) and hydrogen-bonding networks, which validate intermolecular interactions .

Q. What spectroscopic techniques are essential for verifying the compound’s structure?

- Answer :

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bends at ~3300 cm⁻¹) .

- UV-Vis : Monitors π→π* transitions in aromatic/thiazolidinone systems (λmax ~250–300 nm) .

- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound’s reactivity and interactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict electronic properties, such as HOMO-LUMO gaps (indicating charge transfer potential) and electrostatic potential maps (showing nucleophilic/electrophilic sites). These models correlate with experimental data (e.g., UV-Vis spectra) to explain drug-DNA binding mechanisms or catalytic activity .

Q. What strategies address contradictions in spectroscopic or crystallographic data during structural validation?

- Answer : Discrepancies between NMR and X-ray data (e.g., unexpected dihedral angles) may arise from dynamic effects in solution vs. solid state. Mitigation strategies include:

- Variable-Temperature NMR : Detects conformational flexibility.

- PXRD : Confirms phase purity if SC-XRD is unavailable.

- Cross-validation with computational models (e.g., molecular dynamics simulations) .

Q. How can synthetic yields of thiazolidinone derivatives be optimized, and what factors influence variability?

- Answer : Yields (e.g., 34–74% in ) depend on:

- Reaction Time : Prolonged reflux (e.g., 26+ hours) improves conversion but risks decomposition.

- Catalysts : Piperidine or acetic acid enhances imine formation.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) may increase solubility of intermediates .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity (e.g., enzyme inhibition)?

- Answer : Target-specific assays include:

- Kinase Inhibition : Fluorescence-based ADP-Glo™ assays for CDK1/GSK3β .

- Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) testing against bacterial/fungal strains.

- DNA Binding : UV-Vis titrations and viscosity measurements to assess intercalation .

Q. How does structural modification (e.g., substituent variation) alter the compound’s physicochemical properties?

- Answer : Substituents on the benzoid or thiazolidinone ring impact:

- Lipophilicity : LogP values (calculated via ChemDraw) influence membrane permeability.

- Hydrogen Bonding : Electron-withdrawing groups (e.g., -NO₂) enhance solubility in polar solvents.

- Bioactivity : Methoxy groups (e.g., 3-methoxy substitution) improve receptor affinity in kinase inhibitors .

Methodological Notes

- Data Sources : Prioritize peer-reviewed journals (e.g., Monatshefte für Chemie) and databases like PubChem .

- Contradictions : Resolve spectral inconsistencies by repeating experiments under controlled conditions (e.g., anhydrous solvents) .

- Software Tools : Use Gaussian for DFT, Mercury for crystallography, and MestReNova for NMR analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.